

Flurothyl chemical structure and properties

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Compound of Interest

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Flurothyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a volatile liquid historically used as a convulsant agent in psychiatric research and as an alternative to electroconvulsive therapy. In contemporary research, it is a valuable tool for inducing seizures in animal models to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies. This document provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of **flurothyl**. Detailed experimental protocols for its use in inducing seizures in rodent models are also presented, along with visualizations of key experimental workflows.

Chemical Structure and Properties

Flurothyl, systematically named 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane, is a halogenated ether.^[1] Its structure is characterized by a central ether linkage flanked by two trifluoroethyl groups.

Table 1: Chemical Identifiers for **Flurothyl**

Identifier	Value
IUPAC Name	1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane[1]
Other Names	Bis(2,2,2-trifluoroethyl) ether, Indoklon[1]
CAS Number	333-36-8[1]
Molecular Formula	C4H4F6O[1][2]
SMILES	C(C(F)(F)F)OCC(F)(F)F[1][2]
InChI	InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2[2]

Table 2: Physicochemical Properties of **Flurothyl**

Property	Value
Molecular Weight	182.06 g/mol [1][2]
Appearance	Clear, colorless liquid[1]
Odor	Mild, ethereal[1]
Boiling Point	62-63 °C[1]
Density	1.404 g/cm ³ [1]
Solubility	Soluble in organic solvents.[3]
Vapor Pressure	High (volatile)[4][5]

Synthesis of Flurothyl

Flurothyl can be synthesized via a reaction analogous to the Williamson ether synthesis.[6][7][8][9][10] One common method involves the reaction of a 2,2,2-trifluoroethylate salt with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid.[11] Another approach involves the reaction of 1,1,1-trifluoro-2-chloroethane with trifluoroethanol in the presence of a base.[12]

Example Synthesis Protocol

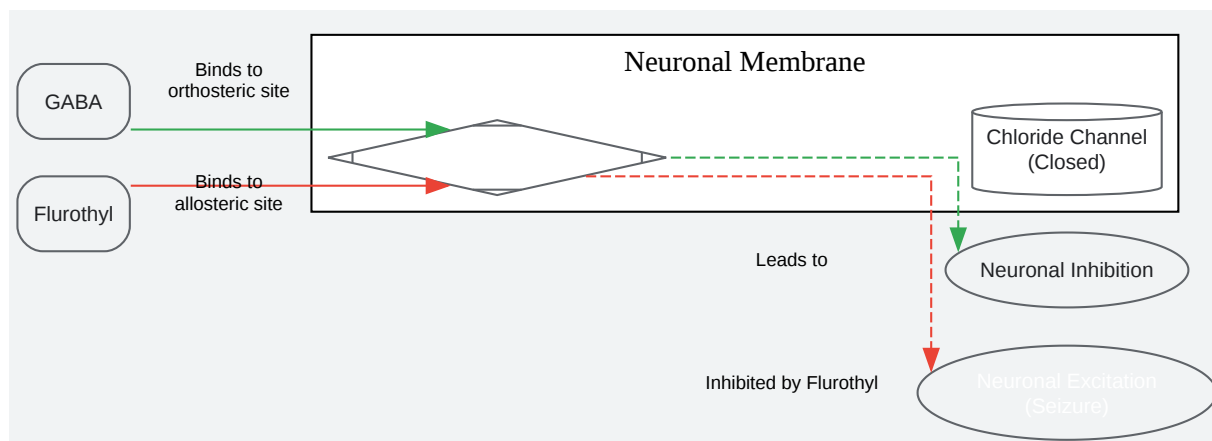
The following is a representative protocol for the synthesis of bis(2,2,2-trifluoroethyl) ether:

- **Preparation of Sodium 2,2,2-trifluoroethylate:** In a reaction vessel equipped with a stirrer and a reflux condenser, metallic sodium is reacted with an excess of 2,2,2-trifluoroethanol in an inert solvent such as dioxane. The reaction is carried out at a temperature above the melting point of sodium until all the sodium has reacted to form a solution of sodium 2,2,2-trifluoroethylate.[\[11\]](#)
- **Ether Formation:** The solution of sodium 2,2,2-trifluoroethylate is then slowly added to a stoichiometric amount of 2,2,2-trifluoroethyl p-toluenesulfonate heated to approximately 160-185 °C.[\[11\]](#)
- **Product Isolation and Purification:** The crude bis(2,2,2-trifluoroethyl) ether distills from the reaction mixture along with the solvent.[\[11\]](#) The distillate is then washed successively with concentrated hydrochloric acid, concentrated sulfuric acid, and a 5% sodium hydroxide solution. The organic layer is dried over a suitable drying agent and purified by fractional distillation to yield the final product.[\[11\]](#)

Mechanism of Action

Flurothyl's primary mechanism of action is as a non-competitive antagonist of the γ -aminobutyric acid type A (GABA-A) receptor.[\[4\]\[5\]\[13\]](#) The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[\[14\]\[15\]](#)

By acting as a non-competitive antagonist, **flurothyl** is thought to bind to a site on the GABA-A receptor distinct from the GABA binding site.[\[5\]\[13\]](#) This binding induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. The exact binding site for **flurothyl** on the GABA-A receptor has not been definitively identified, but it is believed to be within the transmembrane domain of the receptor complex.[\[15\]\[16\]](#) This inhibition of GABAergic neurotransmission leads to a state of hyperexcitability in the central nervous system, resulting in the observed convulsive effects.



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Figure 1: Simplified signaling pathway of **flurothyl**'s antagonism of the GABA-A receptor.

Experimental Protocols: The Repeated Flurothyl Seizure Model

Flurothyl is widely used to induce seizures in rodents to model epilepsy. The "repeated **flurothyl** seizure model" is a well-established protocol for studying epileptogenesis.[4][5][17][18][19][20]

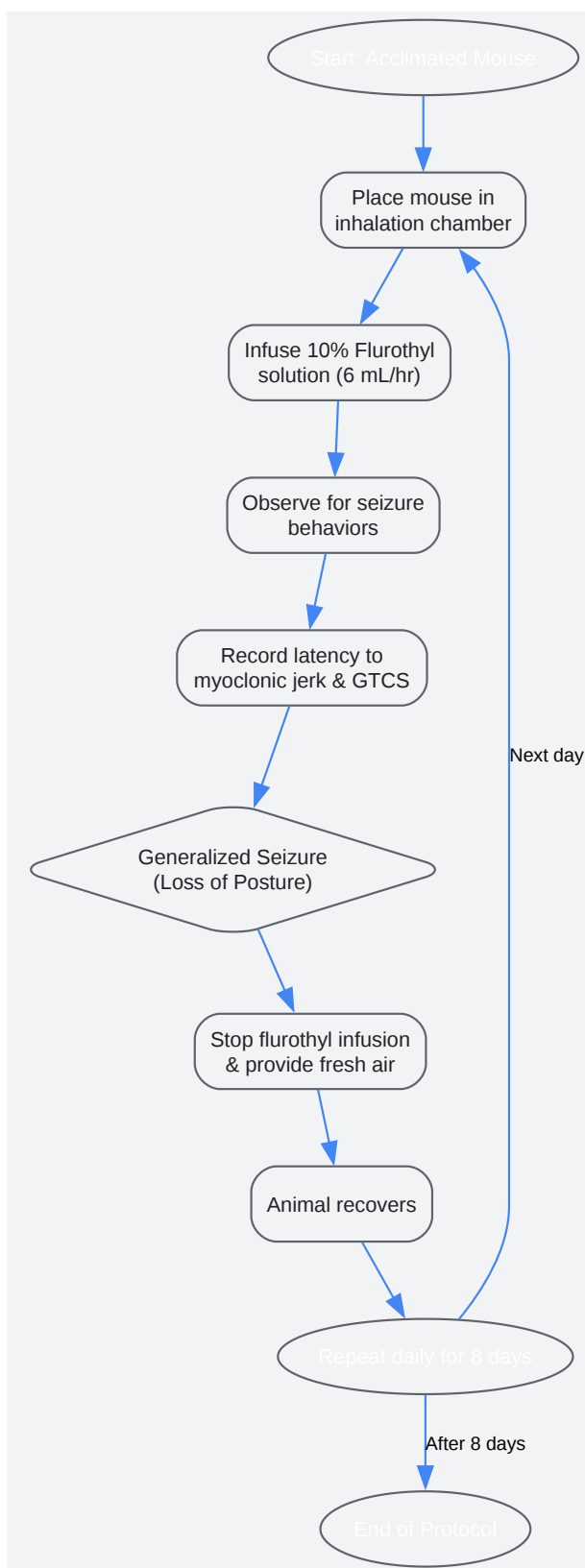
Materials

- **Flurothyl** (bis(2,2,2-trifluoroethyl) ether)
- 95% Ethanol
- Plexiglas inhalation chamber (e.g., 1.5 L)[5]
- Syringe pump[4][5]
- Glass syringe[4]
- Gauze pads[4]

- Animal subjects (e.g., C57BL/6J mice)[4]

Methodology

- Preparation of **Flurothyl** Solution: A 10% (v/v) solution of **flurothyl** is prepared by diluting it in 95% ethanol.[4][5]
- Animal Acclimation: Mice are allowed to acclimate to the animal facility for at least one week prior to the experiment.[4]
- Seizure Induction:
 - An individual mouse is placed into the inhalation chamber.[4]
 - The 10% **flurothyl** solution is infused via a syringe pump at a constant rate (e.g., 6 mL/hour) onto a gauze pad suspended at the top of the chamber.[4][5]
 - The latency to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure (defined by loss of posture) are recorded.[4]
 - Once a generalized seizure is observed, the **flurothyl** infusion is stopped, and the chamber is opened to allow for fresh air, which leads to rapid recovery.[4][5]
- Repeated Seizure Induction: This procedure is typically repeated once daily for a set number of days (e.g., 8 days) to induce a kindling-like effect.[4][19]
- Seizure Scoring: Seizures can be scored based on a modified Racine scale to quantify their severity.[19]



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Figure 2: Experimental workflow for the repeated **flurothyl**-induced seizure model in mice.

Conclusion

Flurothyl remains a critical pharmacological tool for researchers in the fields of neuroscience and drug development. Its well-characterized proconvulsant effects, mediated through the antagonism of GABA-A receptors, provide a reliable method for inducing seizures in animal models. This allows for the detailed study of seizure mechanisms, the identification of potential therapeutic targets, and the preclinical evaluation of novel anticonvulsant compounds. The experimental protocols outlined in this guide provide a foundation for the safe and effective use of **flurothyl** in a research setting.

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